molecular formula C9H16ClN3 B2805148 [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-39-8

[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2805148
CAS No.: 2197054-39-8
M. Wt: 201.7
InChI Key: BRTSYLDTPXORKA-UHFFFAOYSA-N
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Description

[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound with a molecular formula of C9H16ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, including catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Imidazole: The parent compound, known for its role in various biochemical processes.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness: [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is unique due to its cyclobutylmethyl substituent, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This structural feature could influence its reactivity and interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-4-9-6-12(7-11-9)5-8-2-1-3-8;/h6-8H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTSYLDTPXORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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